1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a combination of chlorobenzyl, trifluoromethylphenyl, and piperazinyl groups
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the desired compound. The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Chlorobenzyl)piperazine: Shares the chlorobenzyl and piperazine moieties but lacks the trifluoromethylphenyl group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the piperazine and pyrrolidine-2,5-dione components.
The uniqueness of 1-(4-Chlorobenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClF3N3O2 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21ClF3N3O2/c23-17-6-4-15(5-7-17)14-29-20(30)13-19(21(29)31)28-10-8-27(9-11-28)18-3-1-2-16(12-18)22(24,25)26/h1-7,12,19H,8-11,13-14H2 |
InChI Key |
RXLCRNOMGALXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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